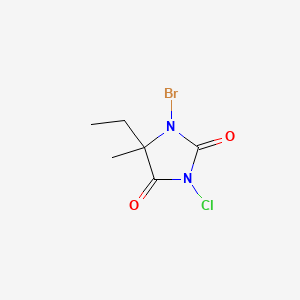

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin

CAS No.: 89415-46-3

Cat. No.: VC1962743

Molecular Formula: C6H8BrClN2O2

Molecular Weight: 255.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89415-46-3 |

|---|---|

| Molecular Formula | C6H8BrClN2O2 |

| Molecular Weight | 255.5 g/mol |

| IUPAC Name | 1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3 |

| Standard InChI Key | KSCABRBCUQVNLJ-UHFFFAOYSA-N |

| SMILES | CCC1(C(=O)N(C(=O)N1Br)Cl)C |

| Canonical SMILES | CCC1(C(=O)N(C(=O)N1Br)Cl)C |

Introduction

Chemical Identity and Structure

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a halogenated derivative of hydantoin with the molecular formula C6H8BrClN2O2 and a molecular weight of 255.50 g/mol . The compound features a hydantoin ring structure with bromine and chlorine atoms attached at the nitrogen positions, and ethyl and methyl groups at the 5-position.

Chemical Identifiers and Properties

Table 1 presents the key chemical identifiers and physical properties of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin:

Structural Characteristics

The compound belongs to the hydantoin family, specifically the halohydantoins, characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. In 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, the bromine atom is attached to the nitrogen at position 1, while the chlorine atom is attached to the nitrogen at position 3. The 5-position is substituted with both ethyl and methyl groups, creating a quaternary carbon center . This specific arrangement of substituents contributes to the compound's unique chemical reactivity and physical properties.

Synthesis and Production Methods

The synthesis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin typically involves selective halogenation of 5-ethyl-5-methylhydantoin. Various methods have been developed for its preparation, ranging from laboratory-scale syntheses to industrial production processes.

Laboratory Synthesis

The compound can be synthesized through controlled halogenation reactions of 5-ethyl-5-methylhydantoin. This process requires:

-

Specific temperature conditions

-

Catalysts to ensure selective halogenation

-

Careful control of reaction parameters to optimize yield and purity

Industrial Production

Industrial-scale production of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin follows methods similar to those used for related compounds such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). The general process involves:

-

Reaction of the parent hydantoin with caustic soda, liquid bromine, and chlorine

-

Processing of the reaction material through centrifugal spin-drying

-

Washing with deionized water and subsequent drying

The purity of raw materials significantly impacts the quality of the final product. For optimal results, the starting hydantoin should have an iron content below 4mg/kg and a purity above 99.0%, while the caustic soda should have specific characteristics including sodium hydroxide concentration ≥99.0% and minimal impurities .

Chemical Reactions and Mechanism of Action

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin exhibits distinct chemical reactivity patterns and a specific mechanism of action that underlies its antimicrobial properties.

Types of Chemical Reactions

The compound participates in several types of chemical reactions, including:

-

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, and thiols, typically under mild conditions in aqueous or organic solvents.

-

Oxidation and Reduction Reactions: The compound can undergo redox reactions with reagents such as hydrogen peroxide or sodium borohydride, resulting in various oxidation or reduction products depending on the specific conditions.

-

Hydrolysis Reactions: In water, the compound hydrolyzes to release active halogen species that are responsible for its antimicrobial activity .

Antimicrobial Mechanism of Action

The antimicrobial activity of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin stems from its ability to release active halogen species upon contact with water. The mechanism proceeds as follows:

-

When dissolved in water, the compound releases both bromine and chlorine in the form of hypobromous acid (HOBr) and hypochlorous acid (HOCl) .

-

These hypohalous acids are potent oxidizing agents that attack bacterial cell components.

-

The oxidizing agents disrupt microbial cell membranes and denature proteins by reacting with sulfhydryl groups, amino groups, and other cellular constituents.

-

This disruption of essential cellular structures and functions ultimately leads to microbial cell death.

The dual-halogen release mechanism provides enhanced antimicrobial efficacy compared to compounds with single halogenation, making it effective against a broad spectrum of microorganisms.

Applications and Uses

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin has found applications across multiple fields due to its antimicrobial properties and chemical characteristics.

Water Treatment and Disinfection

The primary application of this compound is in water treatment systems, where it acts as an effective disinfectant. Specific applications include:

-

Industrial Recirculating Water Systems: The compound is used in evaporative exchange water towers, heat exchange water systems, industrial water scrubbing systems, and industrial air washers at concentrations up to 3 ppm for residual bromine or chlorine (approximately 1.18 kg of active ingredient per 10,000 liters) .

-

Paper and Paperboard Processing: Used as a slimicide in paper manufacturing process water systems to control microbial growth .

-

Recreational Water Treatment: Similar to related halohydantoins, it can be used in swimming pools, spas, and hot tubs at concentrations up to 5 ppm for residual bromine or chlorine (approximately 0.04 kg active ingredient per 10,000 liters) .

Scientific Research Applications

In scientific research, 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin serves several important functions:

-

Organic Synthesis: Used as a reagent in organic synthesis, particularly for the preparation of halogenated derivatives and as a source of bromine and chlorine atoms.

-

Biological Research: Its antimicrobial properties make it useful in biological studies, especially in the development of sterilization techniques.

-

Medical Research: Ongoing investigations into potential therapeutic applications, particularly in the development of antimicrobial agents.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-ethyl-5-methylhydantoin belongs to a family of related halohydantoins, each with distinct properties and applications.

Structural Analogues

Table 2 presents a comparison of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin with structurally related compounds:

Comparative Effectiveness

The specific substitution pattern in 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin imparts distinct chemical and physical properties that differentiate it from similar compounds:

-

The dual halogenation with both bromine and chlorine provides enhanced antimicrobial efficacy compared to compounds with single halogenation.

-

Compared to compounds with symmetrical dihalogenation (e.g., dibromo or dichloro derivatives), 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin offers a balanced reactivity profile, making it suitable for a wide range of applications.

-

The presence of both ethyl and methyl substituents at the 5-position affects the compound's solubility and release kinetics of the active halogen species, potentially providing different performance characteristics compared to dimethyl analogues .

| Supplier | Location | Product Number |

|---|---|---|

| Biosynth Carbosynth | International | FB152487 |

| AK Scientific | United States | 9303AJ |

| Career Henan Chemical Co. | China | - |

| Chongqing Chemdad Co., Ltd | China | - |

| Hefei TNJ Chemical Industry Co., Ltd. | China | - |

| Hangzhou MolCore BioPharmatech Co., Ltd. | China | - |

| Amadis Chemical Company Limited | China | - |

| Supplier | Quantity | Price (USD) |

|---|---|---|

| Biosynth Carbosynth | 250 mg | $60 |

| Biosynth Carbosynth | 500 mg | $105 |

| Biosynth Carbosynth | 2 g | $313 |

| AK Scientific | 250 mg | $131 |

| AK Scientific | 2 g | $472 |

This pricing information demonstrates the relatively high value of this specialized chemical, particularly for research-grade material .

Future Research Directions

Research into 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin continues to evolve, with several promising areas for future investigation.

Environmental Impact Studies

Additional research is needed to fully understand the environmental fate and effects of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin and its transformation products. Key areas include:

-

Biodegradation pathways and rates in various environmental compartments

-

Potential for formation of disinfection by-products in water treatment applications

-

Ecotoxicological effects on non-target aquatic organisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume